(S)-3-(Dimethylamino)propane-1,2-diol
Overview
Description
(S)-3-(Dimethylamino)propane-1,2-diol is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a dimethylamino group and two hydroxyl groups attached to a three-carbon chain. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Dimethylamino)propane-1,2-diol typically involves the reaction of (S)-epichlorohydrin with dimethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process can be summarized as follows:
Reaction of (S)-epichlorohydrin with dimethylamine: This step involves the nucleophilic attack of dimethylamine on the epoxide ring of (S)-epichlorohydrin, leading to the formation of this compound.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions: (S)-3-(Dimethylamino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(S)-3-(Dimethylamino)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Utilized in the development of drugs, particularly those targeting the central nervous system.
Industry: Applied in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(Dimethylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The hydroxyl groups can also form hydrogen bonds, further stabilizing the interactions with target molecules.
Comparison with Similar Compounds
®-3-(Dimethylamino)-1,2-propanediol: The enantiomer of (S)-3-(Dimethylamino)propane-1,2-diol, with similar chemical properties but different biological activities.
3-(Dimethylamino)-1-propanol: Lacks one hydroxyl group compared to this compound, leading to different reactivity and applications.
N,N-Dimethyl-1,3-propanediamine: Contains an additional amino group, resulting in distinct chemical behavior and uses.
Uniqueness: this compound is unique due to its chiral nature and the presence of both dimethylamino and hydroxyl groups. This combination of functional groups allows for versatile reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
(2S)-3-(dimethylamino)propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6(2)3-5(8)4-7/h5,7-8H,3-4H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMHUGYTOGXZIW-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666234-82-8 | |
Record name | 3-(Dimethylamino)-1,2-propanediol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666234828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(DIMETHYLAMINO)-1,2-PROPANEDIOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT283OYS47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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